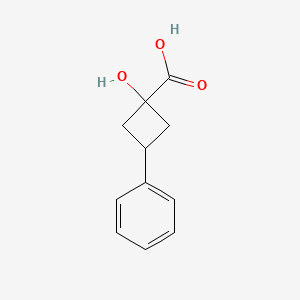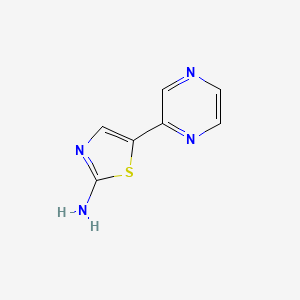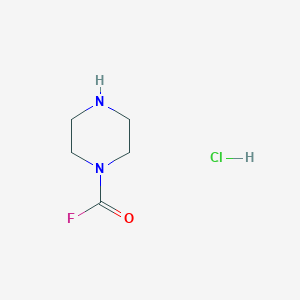
piperazine-1-carbonylfluoridehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
piperazine-1-carbonylfluoridehydrochloride is a chemical compound with the molecular formula C5H10ClFN2O. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. Piperazine derivatives are widely used in pharmaceuticals due to their biological activity and ability to interact with various biological targets.
Mécanisme D'action
Target of Action
Piperazine-1-carbonyl fluoride;hydrochloride primarily targets the gamma-aminobutyric acid (GABA) receptors located on muscle membranes. These receptors play a crucial role in regulating muscle tone and neuronal excitability. By binding to these receptors, Piperazine-1-carbonyl fluoride;hydrochloride influences the nervous system’s control over muscle contractions .
Mode of Action
Piperazine-1-carbonyl fluoride;hydrochloride interacts with GABA receptors by acting as an agonist. This interaction leads to the hyperpolarization of nerve endings, which results in the inhibition of neurotransmitter release. Consequently, this causes flaccid paralysis of the targeted muscles, effectively immobilizing them .
Biochemical Pathways
The action of Piperazine-1-carbonyl fluoride;hydrochloride affects the GABAergic pathway. By enhancing the inhibitory effects of GABA, the compound reduces neuronal excitability and muscle contractions. This pathway is crucial for maintaining the balance between excitation and inhibition in the nervous system .
Pharmacokinetics
Piperazine-1-carbonyl fluoride;hydrochloride exhibits specific absorption, distribution, metabolism, and excretion (ADME) properties. Upon administration, the compound is absorbed into the bloodstream and distributed to target tissues. It undergoes partial metabolism in the liver and is excreted primarily through the kidneys. These pharmacokinetic properties influence the compound’s bioavailability and duration of action .
Result of Action
The molecular and cellular effects of Piperazine-1-carbonyl fluoride;hydrochloride include the inhibition of muscle contractions and the induction of flaccid paralysis. This results in the effective immobilization of the targeted organisms, making them easier to expel from the body. The compound’s action on GABA receptors ensures a targeted and efficient response .
Action Environment
The efficacy and stability of Piperazine-1-carbonyl fluoride;hydrochloride can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For instance, extreme pH levels or high temperatures may affect the compound’s stability and potency. Additionally, interactions with other medications or substances can alter its effectiveness and safety profile .
: DrugBank
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperazine-1-carbonyl fluoride;hydrochloride typically involves the reaction of piperazine with carbonyl fluoride in the presence of hydrochloric acid. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production methods for piperazine-1-carbonyl fluoride;hydrochloride often involve large-scale synthesis using commercially available N-alkyl, N-acyl, or N-protected piperazines. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
piperazine-1-carbonylfluoridehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluoride group with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation .
Major Products Formed
Major products formed from these reactions include N-oxides, alcohol derivatives, and substituted piperazine compounds. These products are often used as intermediates in the synthesis of more complex molecules .
Applications De Recherche Scientifique
piperazine-1-carbonylfluoridehydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Piperazine derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to piperazine-1-carbonyl fluoride;hydrochloride include other piperazine derivatives such as:
- Trimetazidine
- Ranolazine
- Befuraline
- Aripiprazole
- Quetiapine
- Indinavir
- Sitagliptin
- Vestipitant
Uniqueness
piperazine-1-carbonylfluoridehydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carbonyl fluoride group allows for unique substitution reactions, and the hydrochloride salt form enhances its solubility and stability .
Propriétés
IUPAC Name |
piperazine-1-carbonyl fluoride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FN2O.ClH/c6-5(9)8-3-1-7-2-4-8;/h7H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYIGCUJRPCTKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2E)-2-[(E)-1-methyl-1H-pyrrole-2-carbonyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2712555.png)
![7-(2-ethyl-1H-imidazol-1-yl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2712557.png)

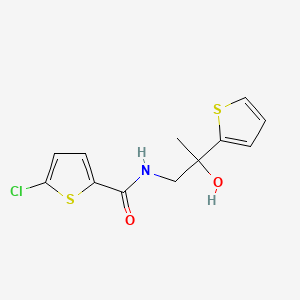
![3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}propanamide](/img/structure/B2712564.png)
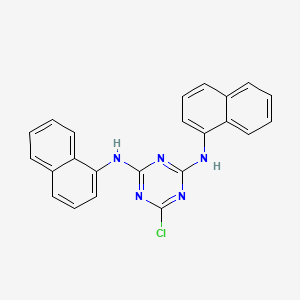
![N-[3-[(2-Chloroacetyl)amino]phenyl]furan-3-carboxamide](/img/structure/B2712566.png)
![2-[(4-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide](/img/structure/B2712569.png)
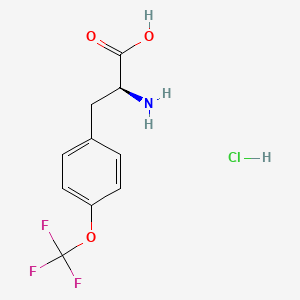

![3-Bromo-4-{[1-(3-fluorobenzoyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B2712573.png)
![4-methyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one](/img/structure/B2712574.png)
